molecular formula C16H22O6S B2706151 (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate CAS No. 2418719-75-0

(2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate

Cat. No. B2706151
CAS RN: 2418719-75-0
M. Wt: 342.41
InChI Key: OMKYMNNSRJBQAI-UHFFFAOYSA-N
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Description

(2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate, also known as FMHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FMHM is a derivative of ketamine and has been shown to exhibit similar effects to ketamine in animal studies. In

Scientific Research Applications

(2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate has been studied for its potential applications in neuroscience research. It has been shown to exhibit similar effects to ketamine, such as antidepressant and anti-inflammatory effects, in animal studies. (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate has also been shown to have potential as a treatment for neuropathic pain.

Mechanism of Action

The exact mechanism of action of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and pain perception. (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate has been shown to bind to the same site on the NMDA receptor as ketamine, leading to similar effects.
Biochemical and physiological effects:
(2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate has been shown to have antidepressant and anti-inflammatory effects in animal studies. It has also been shown to have potential as a treatment for neuropathic pain. However, further studies are needed to fully understand the biochemical and physiological effects of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate in lab experiments is its similarity to ketamine, which has been extensively studied. (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate may provide a more cost-effective alternative to ketamine for certain experiments. However, the limitations of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate include its limited availability and the need for further studies to fully understand its effects.

Future Directions

There are several potential future directions for research on (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate. One area of interest is its potential as a treatment for depression and other mood disorders. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate. Finally, the development of new synthesis methods for (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate may increase its availability for research purposes.
Conclusion:
In conclusion, (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate, or (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate, is a chemical compound that has potential applications in neuroscience research. Its similarity to ketamine and potential as a treatment for depression and neuropathic pain make it an interesting area of study. Further research is needed to fully understand the effects of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate and its potential applications in the field of neuroscience.

Synthesis Methods

The synthesis of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate involves the reaction of (2-Formyl-4,5-dimethoxyphenyl) cyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate.

properties

IUPAC Name

(2-formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6S/c1-20-15-8-13(10-17)14(9-16(15)21-2)22-23(18,19)11-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKYMNNSRJBQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)OS(=O)(=O)CC2CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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